![molecular formula C15H11ClN2S B1416342 4-Chloro-2-cyclopropyl-5-phenylthieno[2,3-d]pyrimidine CAS No. 1019384-02-1](/img/structure/B1416342.png)
4-Chloro-2-cyclopropyl-5-phenylthieno[2,3-d]pyrimidine
Overview
Description
“4-Chloro-2-cyclopropyl-5-phenylthieno[2,3-d]pyrimidine” is a derivative of pyrrolo[2,3-d]pyrimidine . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of this compound involves the design and synthesis of a newly synthesized pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and trichloromethyl group in position 2 using microwave technique as a new and robust approach for preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives .Molecular Structure Analysis
The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve several steps. The reactions involve the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N, N-dimethylpropionamide, N-methylation, and condensation at the methyl group .Scientific Research Applications
Synthesis and Catalytic Applications
Hybrid Catalysts in Synthesis : Pyrimidine scaffolds, including variants like 4-Chloro-2-cyclopropyl-5-phenylthieno[2,3-d]pyrimidine, are essential in medicinal chemistry due to their bioavailability and broad synthetic applications. A review emphasized the application of hybrid catalysts (organic, metal, ionic liquid, nanocatalysts) for synthesizing pyrimidine derivatives, showcasing the versatility of these compounds in drug development and other chemical syntheses (Parmar et al., 2023).
Biological and Pharmacological Activities
Anticancer Activities : Pyrimidine derivatives are noted for their anticancer properties. A comprehensive review of patents revealed significant anticancer activities of pyrimidine-based scaffolds, highlighting their potential as future drug candidates (Kaur et al., 2014).
Anti-inflammatory Potential : The synthesis and characterization of tetrahydropyrimidine derivatives have shown potent in-vitro anti-inflammatory activities, pointing to the therapeutic potential of pyrimidine derivatives in anti-inflammatory treatments (Gondkar et al., 2013).
Optoelectronic Materials : Research on quinazolines and pyrimidines, including compounds structurally related to 4-Chloro-2-cyclopropyl-5-phenylthieno[2,3-d]pyrimidine, has expanded into optoelectronics. Pyrimidine derivatives are valuable in creating novel optoelectronic materials due to their incorporation into π-extended conjugated systems, facilitating the development of materials for organic light-emitting diodes and other electronic applications (Lipunova et al., 2018).
Mechanism of Action
Action Environment
The action of 4-Chloro-2-cyclopropyl-5-phenylthieno[2,3-d]pyrimidine can be influenced by various environmental factors. For instance, the compound exhibits stability under normal temperature and humidity conditions . . Therefore, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
properties
IUPAC Name |
4-chloro-2-cyclopropyl-5-phenylthieno[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2S/c16-13-12-11(9-4-2-1-3-5-9)8-19-15(12)18-14(17-13)10-6-7-10/h1-5,8,10H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFQJKDEJAHULN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C(=CS3)C4=CC=CC=C4)C(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-cyclopropyl-5-phenylthieno[2,3-d]pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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